

Application Notes and Protocols: Rapamycin (Compound X) Dosage for Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It is widely used in preclinical research across various animal models to study its effects on aging, cancer, and metabolic disorders. The primary mechanism of action of rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][2][3] This document provides detailed application notes and protocols for the administration of rapamycin in common animal models, focusing on dosage, formulation, and experimental design.

Data Presentation: Rapamycin Dosage and Pharmacokinetics

The following tables summarize quantitative data on rapamycin dosage and its observed effects in different animal models.

Table 1: Rapamycin Dosage in Mouse Models



Administratio n Route	Dosage Range	Dosing Frequency	Vehicle/For mulation	Observed Effects & Notes	References
Intraperitonea I (IP)	1.5 - 8 mg/kg	Daily or every other day	10% PEG400, 10% Tween 80 in ddH2O	Lifespan extension, attenuation of mitochondrial disease symptoms.[4] Higher doses may lead to reduced weight gain.	[4][5]
Oral (in diet)	14 - 378 ppm	Continuous	Microencaps ulated in food	Dose- dependent increase in lifespan and reduction in development al weight gain.[4][6] 14 ppm is a common dose for lifespan studies.[4]	[4][6][7]
Oral (gavage)	2 - 8 mg/kg	Daily	Not specified	Dose- dependent serum levels. [8]	[8]
Subcutaneou s (SC)	1.5 mg/kg	3 times a week	Not specified	Shown to extend lifespan.[4]	[4]



Aerosol (inhalation)	0.1 - 10 mg/kg	3 times a week for 6 weeks	Not specified	No observed toxicity at tested doses. [9]	[9]
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Table 2: Rapamycin Dosage in Rat Models

Administratio n Route	Dosage Range	Dosing Frequency	Vehicle/For mulation	Observed Effects & Notes	References
Intraperitonea I (IP)	1.5 mg/kg	Daily for 14 days	Not specified	Reduced weight gain, focal myocardial necrosis.[10]	[10]
Oral (gavage)	0.4 - 1.6 mg/kg	Daily for 14 days	Not specified	Linear increase in whole blood and tissue concentration s with dose.	[11]
Intravenous (IV)	0.04 - 0.4 mg/kg/day	Continuous infusion for 14 days	Not specified	Non-linear relationship between dose and tissue concentration s.[11]	[11]
Oral (intragastric)	0.5 mg/kg	Single dose	Suspension	Readily excreted into the milk of lactating rats. [12]	[12]



Table 3: Pharmacokinetic Parameters of Rapamycin in

Animal Models

Animal Model	Administration Route	Dose	Key Pharmacokineti c Parameters	References
Mouse	Intravenous (IV)	10 - 100 mg/kg (prodrug)	Half-life: 2.1 - 4.8 h (dose- dependent)	[13]
Rat	Oral (intragastric)	0.5 mg/kg	Maternal Blood Cmax: 1.70 ng/mL at 0.5 hr	[12]
Rat	Continuous IV Infusion	0.4 mg/kg/day	Low oral bioavailability inferred from comparison with PO administration. [11]	[11]
Dog	Oral (PO)	0.1 mg/kg	Achieved therapeutic blood concentrations.	[14]
Dog	Intramuscular (IM)	up to 0.08 mg/kg	Dose-dependent exposure.	[14]

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection in Mice

Materials:

- Rapamycin powder
- 100% Ethanol



- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH2O)
- Sterile microcentrifuge tubes
- Sterile syringes and needles (e.g., 27-gauge)
- 0.22 µm sterile filter

Procedure:

- Stock Solution Preparation (50 mg/mL):
 - Aseptically, dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution.
 - Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 250 μL per tube) and store at -80°C for long-term stability.[5]
- Vehicle Preparation (10% PEG400, 10% Tween 80):
 - Prepare a 10% PEG400 solution by adding 1 mL of PEG400 to 9 mL of sterile ddH2O.
 - Prepare a 10% Tween 80 solution by adding 1 mL of Tween 80 to 9 mL of sterile ddH2O.
 Mix gently to avoid excessive foaming.
- Working Solution Preparation (1 mg/mL):
 - To prepare 10 mL of a 1 mg/mL rapamycin working solution, combine the following in a sterile tube:
 - 5 mL of 10% PEG400 solution[5]
 - 5 mL of 10% Tween 80 solution[5]
 - 200 μL of the 50 mg/mL rapamycin stock solution[5]



- Vortex the solution until it is clear and homogenous.
- Sterile-filter the final working solution using a 0.22 μm syringe filter.
- Store the working solution at -20°C in aliquots.
- Vehicle Control Preparation:
 - Prepare a vehicle control solution by mixing 5 mL of 10% PEG400 and 5 mL of 10%
 Tween 80.[5]
- Administration:
 - Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., for a 6 mg/kg dose in a 30 g mouse, inject 180 μL of the 1 mg/mL working solution).[5]
 - Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.

Protocol 2: Oral Administration of Rapamycin in Diet for Mice

Materials:

- Microencapsulated rapamycin
- Standard rodent chow
- Food mixer

Procedure:

- Dosage Calculation:
 - Determine the desired concentration of rapamycin in the diet, typically expressed in parts per million (ppm). For example, 14 ppm is equivalent to 14 mg of rapamycin per kg of food.[7]



A 14 ppm diet provides an approximate daily dose of 2.24 mg/kg body weight for a mouse.
 [7]

Diet Preparation:

- Thoroughly mix the calculated amount of microencapsulated rapamycin with the powdered or pelleted rodent chow using a food mixer to ensure a homogenous distribution.
- Prepare a control diet by mixing the chow with empty microcapsules.

Administration:

- Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
- Monitor food intake and body weight regularly to assess drug consumption and general health.

Signaling Pathway and Experimental Workflow Diagrams mTOR Signaling Pathway Inhibition by Rapamycin

Rapamycin exerts its effects by inhibiting the mTORC1 complex.[15][16] Upon entering the cell, rapamycin binds to the FK506-binding protein of 12 kDa (FKBP12).[15] The resulting rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[3][15] This inhibition disrupts downstream signaling pathways that control protein synthesis, cell growth, and proliferation.[1][15]

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